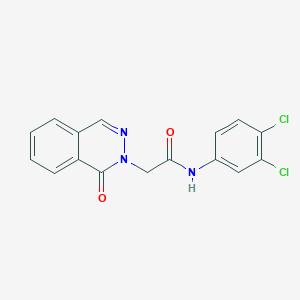
N-(3,4-dichlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide, also known as DPA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. DPA is a type of heterocyclic compound that contains a phthalazine ring and an acetamide group, which makes it a promising candidate for drug development.
作用機序
The mechanism of action of N-(3,4-dichlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. N-(3,4-dichlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3,4-dichlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been found to have low toxicity levels, making it a promising candidate for drug development. It has been shown to have minimal effects on liver and kidney function, and it does not appear to have any significant effects on blood pressure or heart rate. However, further studies are needed to fully understand the biochemical and physiological effects of N-(3,4-dichlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide.
実験室実験の利点と制限
One of the advantages of using N-(3,4-dichlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide in lab experiments is its low toxicity levels, which makes it a safer alternative to other compounds that may have harmful effects on human health. However, the synthesis of N-(3,4-dichlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide can be time-consuming and requires specialized equipment, which can be a limitation for some research groups.
将来の方向性
There are several future directions for research on N-(3,4-dichlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide. One potential direction is to further investigate its antibacterial and antifungal properties, with the aim of developing new treatments for infectious diseases. Another direction is to study its potential use as an anticancer agent, with the goal of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dichlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide and its biochemical and physiological effects.
合成法
The synthesis of N-(3,4-dichlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide involves the reaction of 3,4-dichloroaniline and phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to form N-(3,4-dichlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide. This synthesis method has been optimized to produce high yields of N-(3,4-dichlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide with purity levels suitable for scientific research.
科学的研究の応用
N-(3,4-dichlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been studied for its potential applications in the field of medicine. It has been found to exhibit antibacterial, antifungal, and anticancer properties. N-(3,4-dichlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been shown to inhibit the growth of various bacterial strains, such as Staphylococcus aureus and Escherichia coli. It has also been found to have antifungal activity against Candida albicans. In addition, N-(3,4-dichlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-13-6-5-11(7-14(13)18)20-15(22)9-21-16(23)12-4-2-1-3-10(12)8-19-21/h1-8H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIVAQQMRYZQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5798735.png)

![5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5798763.png)
![4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile](/img/structure/B5798771.png)
![methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate](/img/structure/B5798772.png)
![4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5798775.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)

![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)

![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)

![1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)